N'-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

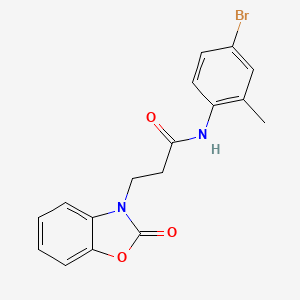

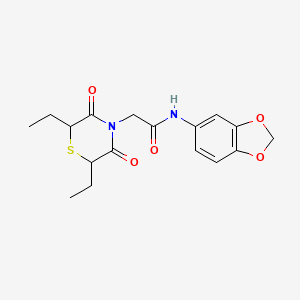

“N’-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This compound also contains fluorine and chlorine atoms, which can significantly affect its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, along with fluorine and chlorine substituents. These elements can have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzothiazole ring and the fluorine and chlorine atoms. These elements are known to be reactive and could participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a benzothiazole ring and halogen atoms (fluorine and chlorine) could affect properties such as solubility, melting point, and reactivity .Scientific Research Applications

Anticancer Properties

Synthesis and Anticancer Properties : Fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to the chemical structure of interest, have shown potent cytotoxic properties in vitro against human breast cancer cell lines. These compounds exhibit a biphasic dose-response relationship characteristic of the benzothiazole series (Hutchinson et al., 2001).

Synthesis of Benzothiazole Acylhydrazones : New derivatives of benzothiazoles have been synthesized and investigated for their anticancer activity. The compounds showed varying degrees of cytotoxic activity against different cancer cell lines, including brain glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma (Osmaniye et al., 2018).

Photovoltaic and Quantum Mechanical Studies

- Spectroscopic and Quantum Mechanical Studies : Some benzothiazolinone acetamide analogs have been studied for their potential in photovoltaic efficiency. These compounds showed good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (Mary et al., 2020).

Antimicrobial Activity

- Antimicrobial Screening : A study on substituted 2-aminobenzothiazoles derivatives showed good antimicrobial activity against various bacterial and fungal strains. These compounds could be potential leads for developing new antimicrobial agents (Anuse et al., 2019).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N'-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClFN3OS/c15-8-5-6-11-12(7-8)21-14(17-11)19-18-13(20)9-3-1-2-4-10(9)16/h1-7H,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFQALKKSTNFABO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

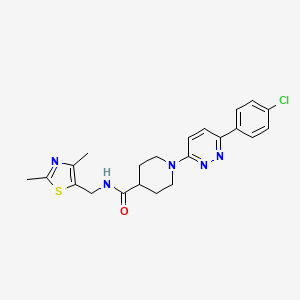

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2617174.png)

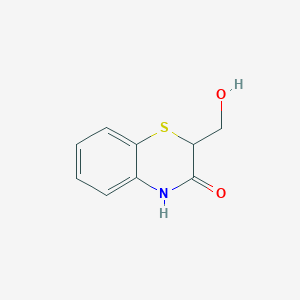

![3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2617176.png)

![2-(4-Thiophen-3-ylpiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2617185.png)

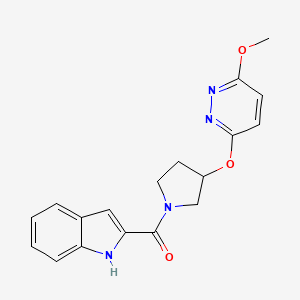

![N-(2-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2617186.png)

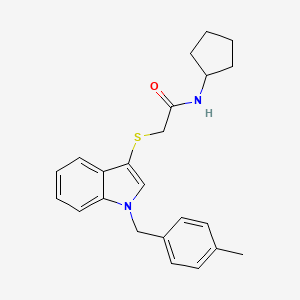

![N-[(1R,2R)-2-Ethoxycycloheptyl]prop-2-enamide](/img/structure/B2617188.png)

![Ethyl 2-[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/no-structure.png)